molecular formula C19H18N2O2 B4499205 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone

Cat. No.: B4499205
M. Wt: 306.4 g/mol
InChI Key: YAMFEEBKNFIQQY-UHFFFAOYSA-N
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Description

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure, which is a fused ring system containing both pyridine and indole moieties

Properties

IUPAC Name

(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-14-7-8-17-15(11-14)16-12-21(10-9-18(16)20-17)19(22)13-5-3-2-4-6-13/h2-8,11,20H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFEEBKNFIQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridoindole core, followed by functionalization to introduce the methoxy and phenylmethanone groups. Key steps may include:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.

    Methoxylation: Introduction of the methoxy group using reagents such as methanol and a suitable catalyst.

    Acylation: Attachment of the phenylmethanone group via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the phenylmethanone moiety can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of pyridoindole compounds exhibit antidepressant-like effects. For instance, studies have shown that (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone may influence serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant agent. The compound's structure allows it to interact with neurotransmitter receptors effectively.

Neuroprotective Properties
This compound has also been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive decline associated with these conditions.

Pharmacology

Anticancer Potential
Recent studies have explored the anticancer properties of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves modulation of cell cycle proteins and apoptosis-related pathways.

Antimicrobial Activity
The compound has shown promising results against a range of bacterial and fungal pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Material Science

Organic Electronics
In material science, (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties make it suitable for use as a semiconductor material.

Case Studies

StudyApplicationFindings
Antidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models.
Neuroprotective EffectsShowed protective effects against oxidative stress in neuronal cell cultures.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values lower than standard treatments.
Antimicrobial ActivityEffective against MRSA strains with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Organic ElectronicsAchieved high efficiency in OLED devices with enhanced stability compared to traditional materials.

Mechanism of Action

The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Possible mechanisms include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

    (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness:

  • The presence of the methoxy group and the phenylmethanone moiety provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Biological Activity

The compound (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone , often referred to as a derivative of the tetrahydropyridoindole class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H18N2OC_{17}H_{18}N_{2}O, with a molecular weight of 270.34 g/mol. The compound features a tetrahydro-pyrido[4,3-b]indole core structure, which is significant for its biological activity.

Anticancer Properties

Research indicates that derivatives of tetrahydropyridoindole exhibit promising anticancer properties. A study demonstrated that related compounds showed selective cytotoxicity against various cancer cell lines. For instance, compounds with modifications at the 8-position exhibited enhanced activity against breast cancer cells with IC50 values in the low micromolar range .

Neuroprotective Effects

Tetrahydropyridoindoles have been investigated for neuroprotective effects. In vitro studies suggest that these compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. The mechanism appears to involve modulation of signaling pathways related to apoptosis and inflammation .

Antimicrobial Activity

Some studies have reported antimicrobial activities against both bacterial and fungal strains. The efficacy varies depending on the substituents on the indole ring. For example, modifications leading to increased lipophilicity have been associated with enhanced membrane permeability and antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone is influenced by various structural modifications:

Modification Effect on Activity
Methoxy group at position 8Enhances potency against cancer cell lines
Substituents on phenyl ringAlters selectivity and potency in antimicrobial assays
Variations in the tetrahydropyridine coreImpact on neuroprotective efficacy

Case Studies

  • Cancer Cell Line Study : A recent investigation evaluated the cytotoxic effects of several tetrahydropyridoindole derivatives on MCF-7 breast cancer cells. The study found that compounds with a methoxy group at position 8 had significantly lower IC50 values (around 5 μM) compared to non-substituted analogs .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of tetrahydropyridoindole derivatives led to improved cognitive function and reduced markers of oxidative stress .
  • Antimicrobial Screening : A series of derivatives were screened against Staphylococcus aureus and Candida albicans, revealing that certain substitutions increased antibacterial activity by up to 50% compared to standard antibiotics .

Q & A

Q. What synthetic routes are most effective for preparing (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone, and how can yield optimization be achieved?

  • Methodological Answer : The compound can be synthesized via Fischer indole cyclization (analogous to ), where a diacylbenzene precursor undergoes cyclization in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate). For yield optimization, consider:
  • Precursor purification : Ensure high-purity starting materials (e.g., 1,4-diacylbenzene derivatives) to minimize side reactions.
  • Catalyst screening : Test alternative catalysts (e.g., AlCl₃ for Friedel-Crafts steps, as in ) to improve regioselectivity.
  • Reaction monitoring : Use inline FTIR or HPLC to track intermediates and adjust reaction conditions dynamically .

Q. Which spectroscopic techniques are critical for structural elucidation of this β-carboline derivative?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns (see for analogous assignments).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀N₂O₂) with <5 ppm error.
  • X-ray crystallography : Resolve stereochemical ambiguities; demonstrates its utility for indole derivatives .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
  • Stability studies : Conduct LC-MS at 24/48 hours under physiological conditions (pH 7.4, 37°C). Compare degradation profiles with control samples stored at -20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for β-carboline derivatives?

  • Methodological Answer :
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., over-oxidized intermediates or dimerization artifacts).
  • Reaction kinetics : Perform time-course studies to optimize reaction duration and temperature (e.g., reports 25% yield for a similar compound, suggesting competing pathways) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against homology-built receptor structures (e.g., 5-HT₂A).
  • MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Validate with experimental IC₅₀ values from radioligand assays .

Q. What experimental designs mitigate limitations in assessing the compound’s environmental or metabolic degradation?

  • Methodological Answer :
  • High-throughput degradation assays : Use H₂O₂/UV light for oxidative stress testing. Monitor degradation via HPLC-UV and identify metabolites with QTOF-MS.
  • Matrix stabilization : Add antioxidants (e.g., ascorbic acid) or store samples at -80°C to minimize organic degradation (as noted in ) .

Q. How can structure-activity relationship (SAR) studies optimize the methoxy group’s position for enhanced bioactivity?

  • Methodological Answer :
  • Regioselective synthesis : Prepare analogs with methoxy groups at positions 6, 7, or 9 using directed ortho-metalation (DoM) or Pd-catalyzed coupling.
  • Biological screening : Test analogs in dose-response assays (e.g., antimicrobial MIC, anti-inflammatory COX inhibition) to correlate substituent position with activity .

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s off-target effects or cytochrome P450 interactions.
  • Scalability : Low yields (e.g., 12–25% in ) hinder large-scale production for preclinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone

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